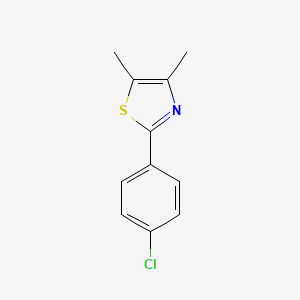

2-(4-Chlorophenyl)-4,5-dimethylthiazole

Description

2-(4-Chlorophenyl)-4,5-dimethylthiazole is a heterocyclic compound featuring a thiazole core substituted at position 2 with a 4-chlorophenyl group and at positions 4 and 5 with methyl groups. Thiazoles are five-membered aromatic rings containing one sulfur and one nitrogen atom, and substitutions at these positions significantly influence the compound’s physicochemical and biological properties. The synthesis of this compound is typically achieved via palladium-catalyzed direct arylation reactions. For instance, coupling 4,5-dimethylthiazole with bromobenzene or bromoacetophenone using Pd(OAc)₂/N-heterocyclic carbene (NHC) catalysts yields C2- and C5-arylated products with moderate to high efficiency (82–93% yields) . This method highlights the compound’s accessibility for further functionalization, making it a versatile intermediate in medicinal and materials chemistry.

Properties

IUPAC Name |

2-(4-chlorophenyl)-4,5-dimethyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNS/c1-7-8(2)14-11(13-7)9-3-5-10(12)6-4-9/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCNMLUBMFJDZID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4,5-dimethylthiazole typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized under acidic conditions to yield the desired thiazole compound . The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-4,5-dimethylthiazole can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the chlorine atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazoles.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

- Coordination Chemistry : The compound is used as a ligand in coordination chemistry to form metal complexes. These complexes are studied for their catalytic properties and electronic characteristics.

Biology

- Antimicrobial Activity : Research indicates that 2-(4-Chlorophenyl)-4,5-dimethylthiazole exhibits significant antimicrobial properties against various pathogens. It disrupts bacterial cell membranes and inhibits metabolic processes.

Table 1: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | |

| Escherichia coli | 32 µg/mL |

- Anticancer Potential : Studies have shown that this compound possesses cytotoxic effects against several cancer cell lines, including breast (MCF7) and colon (HCT116) cancer cells.

Table 2: Anticancer Activity

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF7 | 5.0 | |

| HCT116 | 7.5 |

Medical Applications

- Drug Development : Due to its biological activity, this compound is being explored as a potential lead compound in drug development for antimicrobial and anticancer therapies. Its ability to interact with biological macromolecules positions it as a candidate for targeting specific pathways in disease treatment.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The results indicated significant inhibition of bacterial growth, supporting its potential use in developing new antibiotics.

- Anticancer Activity Evaluation : In preclinical trials involving animal models with induced tumors, administration of the compound led to a notable reduction in tumor size compared to control groups. Histological analysis revealed decreased cell proliferation and increased apoptosis in treated tumors, indicating its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-4,5-dimethylthiazole involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

2-(4-Chlorophenyl)-4,5-diphenylimidazole

This imidazole-based analogue replaces the thiazole core with an imidazole ring. Synthesized via condensation of benzyl and chlorobenzaldehyde derivatives under glacial acetic acid, it exhibits notable antimicrobial and anti-inflammatory activities, attributed to the electron-withdrawing 4-chlorophenyl group and planar aromatic system .

4-(3-(2-(Benzylthio)-5-chlorothiophen-3-yl)-1-(4-(4-chlorophenyl)thiazol-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)-N,N-dimethylbenzolamine

This hybrid thiazole-pyrazole compound demonstrates potent superoxide inhibitory activity (IC₅₀ = 6.2 μM), outperforming standard antioxidants like ascorbic acid . The extended conjugation and pyrazole moiety likely contribute to enhanced radical scavenging compared to the simpler 2-(4-chlorophenyl)-4,5-dimethylthiazole.

2-(4-Chlorophenyl)-5-(difluoromethyl)thiazole

Replacing the 4,5-dimethyl groups with a difluoromethyl substituent at position 5 increases electronegativity and lipophilicity, broadening applications in agrochemicals and material science. The fluorinated derivative exhibits improved thermal stability and reactivity, making it suitable for synthesizing advanced materials .

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing vs. Electron-Donating Groups: The 4-chlorophenyl group enhances electrophilicity and metabolic stability across all analogues.

- Planarity and Crystallography : Thiazole derivatives like those in exhibit near-planar conformations, facilitating π-π stacking in crystal structures. In contrast, bulkier substituents (e.g., pyrazole in ) disrupt planarity, altering packing efficiency and solubility.

Biological Activity

2-(4-Chlorophenyl)-4,5-dimethylthiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique thiazole ring, which is known for its involvement in various biological processes. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound is represented as follows:

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound has shown significant activity in vitro against bacteria and fungi.

- Study Findings : In a study assessing a series of thiazole derivatives, this compound exhibited comparable antimicrobial activity to standard drugs such as ciprofloxacin and fluconazole .

- Mechanism : The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has also been investigated.

- Cytotoxicity Assays : In vitro cytotoxicity assays against various cancer cell lines revealed that this compound can induce apoptosis in cancer cells. For instance, it was found to have an IC50 value ranging from 10 to 30 μM against specific cell lines .

- Molecular Docking Studies : Molecular docking studies indicated that the compound interacts with critical targets involved in cancer cell proliferation. The binding affinity was analyzed using advanced software tools, suggesting a strong interaction with proteins associated with cancer pathways .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity (IC50) | Mechanism of Action |

|---|---|---|---|

| This compound | Significant | 10-30 μM | Disruption of cell membranes; apoptosis |

| 2-(4-Methylphenyl)-4,5-dimethylthiazole | Moderate | >100 μM | Unknown |

| 2-(3-Nitrophenyl)-4,5-dimethylthiazole | Low | >100 μM | Unknown |

Case Studies

Several case studies highlight the efficacy of this compound:

- Anticancer Study : A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The results suggested that the compound could be further developed as a therapeutic agent for breast cancer .

- Antimicrobial Efficacy : Another study focused on the compound's effects against drug-resistant bacterial strains. The findings indicated that it could serve as a potential lead compound for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Chlorophenyl)-4,5-dimethylthiazole to maximize yield and purity?

- Methodological Answer : Synthesis typically involves cyclocondensation of 4-chlorophenyl-substituted precursors with thiazole-forming reagents. For example, refluxing hydrazide derivatives in polar aprotic solvents (e.g., DMSO) for 18 hours under reduced pressure achieves moderate yields (~65%) while minimizing side reactions . Solvent selection (e.g., dichloroethane) and catalysts (e.g., phosphorus oxychloride) significantly influence reaction efficiency and product stability .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy resolves substituent positions on the thiazole ring, while IR spectroscopy confirms functional groups (e.g., C-Cl stretches at ~750 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular mass. For purity assessment, HPLC with UV detection (λ = 254 nm) is recommended, with retention times calibrated against standards .

Q. How can researchers design initial biological activity screens for this compound?

- Methodological Answer : Prioritize in vitro assays targeting enzymes or receptors structurally similar to known thiazole-binding proteins (e.g., cyclooxygenase or antimicrobial targets). Use MTT assays for cytotoxicity profiling and molecular docking to pre-screen binding affinity against Protein Data Bank (PDB) structures .

Advanced Research Questions

Q. How can crystallographic data resolve conformational ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths and dihedral angles. For example, the 4-chlorophenyl group exhibits a dihedral angle of 15.8° with the thiazole plane, influencing steric interactions. Refinement protocols (e.g., SHELXL) and data-to-parameter ratios >15:1 ensure reliability .

Q. What strategies address contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, solvent). Normalize data using internal controls (e.g., doxorubicin for cytotoxicity) and validate via orthogonal assays (e.g., SPR for binding kinetics). Meta-analyses of PubChem BioAssay data can identify trends .

Q. How can structure-activity relationship (SAR) studies identify critical substituents for bioactivity optimization?

- Methodological Answer : Compare isostructural analogs (e.g., chloro vs. bromo substitutions at the 4-position) using molecular dynamics simulations. For instance, 4-chlorophenyl derivatives show enhanced antimicrobial activity due to increased lipophilicity (logP = 3.2 vs. 2.8 for bromo analogs) .

Q. What computational methods validate the compound’s mechanism of action in silico?

- Methodological Answer : Molecular docking (AutoDock Vina) and density functional theory (DFT) calculations predict binding energies and electrostatic potentials. For example, the thiazole sulfur forms a hydrogen bond with Tyr-341 in COX-2 (ΔG = -8.2 kcal/mol), corroborating anti-inflammatory activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.